molecular formula C25H18N2O4 B11566600 4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate

4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11566600
M. Wt: 410.4 g/mol
InChI Key: SREUTDQRHOBSAM-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is an organic compound that features a complex structure with both aromatic and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between 4-methyl-3-nitrobenzaldehyde and 4-aminophenyl naphthalene-1-carboxylate under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic rings can participate in π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is unique due to its combination of nitro, imine, and naphthalene functionalities. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[(4-methyl-3-nitrophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O4/c1-17-9-12-20(15-24(17)27(29)30)26-16-18-10-13-21(14-11-18)31-25(28)23-8-4-6-19-5-2-3-7-22(19)23/h2-16H,1H3

InChI Key

SREUTDQRHOBSAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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